Compound Description: This compound acts as a substance P (neurokinin-1) receptor antagonist. It shows potential in treating psychiatric disorders, inflammatory diseases, and emesis. []
Relevance: This compound and (4-{[2-(4-methoxybenzyl)-4-morpholinyl]carbonyl}phenyl)dimethylamine both contain a morpholine ring system. Although they differ in their core structures and substituents, this shared feature suggests potential similarities in their binding properties and pharmacological activity. [] (https://www.semanticscholar.org/paper/d7b324f232786ad0f32689e1c12ca8b29094e8d2)
Compound Description: This compound is a thiophenecarboxamide with therapeutic potential for microvascular complications. Specifically, it's been investigated for treating occlusion syndromes in various organs, and thrombotic microangiopathies (both primary forms like thrombotic thrombocytopenic purpura and hemolytic uremic syndrome, and secondary forms). []
Relevance: This compound and (4-{[2-(4-methoxybenzyl)-4-morpholinyl]carbonyl}phenyl)dimethylamine share the 4-morpholinyl substituent attached to a phenyl ring. This structural similarity suggests they might exhibit overlapping biological activities, particularly those related to the morpholinyl functional group's influence. [] (https://www.semanticscholar.org/paper/4e1e854c9f08b2f16fe24db99dec884492eb62cc)
4-allyl-2-methoxy-6-(morpholin-4-ylmethyl) phenyl benzoate (7) and 4-{5-allyl-2-[(4-chlorobenzoyl)oxy]-3-methoxybenzyl}morpholin-4-ium chloride (8)
Compound Description: These two eugenol-derived Mannich bases exhibit promising antifungal activity. They show potent in vitro activity against various Candida species, some with lower IC50 values than the reference drug fluconazole. They also demonstrate reduced cytotoxicity in human mononuclear cells compared to eugenol itself. []
Relevance: These compounds and (4-{[2-(4-methoxybenzyl)-4-morpholinyl]carbonyl}phenyl)dimethylamine all contain a morpholine ring system. The presence of similar substituents around the morpholine ring in these compounds, like the 4-methoxybenzyl group in (4-{[2-(4-methoxybenzyl)-4-morpholinyl]carbonyl}phenyl)dimethylamine and the allyl and benzoyl groups in the Mannich bases, suggests potential similarities in their biological activities and interactions with cellular targets. [] (https://www.semanticscholar.org/paper/c15eb683cc6831b050ad1d7bdf6423c1ba18a244)
GSK269962A [N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide] and SB-7720770-B [4-(7-{[(3S)-3-amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine]
Compound Description: These two aminofurazan-based compounds are potent inhibitors of Rho kinase (ROCK). They exhibit potent in vitro inhibition of ROCK1 enzymatic activity, with IC50 values in the nanomolar range. They also demonstrate anti-inflammatory activity by blocking cytokine production in stimulated monocytes and induce vasorelaxation in rat aorta. Oral administration significantly reduces blood pressure in hypertensive rat models, suggesting therapeutic potential for hypertension. []
Relevance: Both GSK269962A and (4-{[2-(4-methoxybenzyl)-4-morpholinyl]carbonyl}phenyl)dimethylamine share a morpholine ring system as part of their larger chemical structures. Although their core structures and mechanisms of action differ, this shared feature hints at potential similarities in their pharmacokinetic properties or interactions with specific binding sites. [] (https://www.semanticscholar.org/paper/aaa4784a9b9402a76cf156bd4e32d9f890162c46)
HC-067047 (2-methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide) and GSK1016790A [(N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide]
Compound Description: These compounds are involved in the study of cell volume regulation and calcium homeostasis in retinal Müller glia. HC-067047 is a selective antagonist of TRPV4, a swelling-sensitive cation channel. GSK1016790A acts as an agonist of TRPV4. []
Relevance: HC-067047 and (4-{[2-(4-methoxybenzyl)-4-morpholinyl]carbonyl}phenyl)dimethylamine share the presence of a morpholinylpropyl substituent. Although they belong to different chemical classes and have distinct pharmacological profiles, this structural similarity might suggest a common ability to interact with specific molecular targets or influence similar biological pathways. [] (https://www.semanticscholar.org/paper/44e0f580b9ab143760afc9d45f436a0af4687360)
Relevance: L-689,502 is directly mentioned as containing a morpholine ring system, specifically a 4-morpholinylethoxy substituent on a phenyl ring. This structural feature is also present in (4-{[2-(4-methoxybenzyl)-4-morpholinyl]carbonyl}phenyl)dimethylamine, indicating a potential common point of interaction with biological targets or similarities in their metabolic pathways. [] (https://www.semanticscholar.org/paper/525a547f9b8e83239ed03b9e75a337cea5d2fbbe)
Compound Description: This compound, LY294002, functions as a phosphoinositide 3-kinase (PI3 kinase) inhibitor. It has shown activity against human gastric cancer cells, reducing cell attachment, migration, and invasiveness, similar to combretastatin A4 (CA4). This suggests that LY294002 and CA4 may share an antitumor mechanism through the inhibition of the PI3 kinase/AKT pathway. []
Relevance: LY294002 and (4-{[2-(4-methoxybenzyl)-4-morpholinyl]carbonyl}phenyl)dimethylamine both incorporate a morpholine ring within their structures. Although they have different core structures and target distinct pathways, the shared morpholine moiety might contribute to similar physicochemical properties or affect their interactions with specific binding sites. [] (https://www.semanticscholar.org/paper/5c22eeb74dd157828ed4b50b13df8afde4b14763)
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.